molecular formula C9H13NO3 B1427455 4-Methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid CAS No. 1267024-59-8

4-Methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid

Cat. No. B1427455
M. Wt: 183.2 g/mol
InChI Key: DQWOGVRDVPVNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-Methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Transformations

A key area of research involving 4-Methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid and its derivatives focuses on their synthesis and transformations. For example, Prokopenko et al. (2010) described the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, highlighting methods for introducing residues of highly basic aliphatic amines into the oxazole position and the oxazol-2-yl moiety into the oxazole ring, showcasing the compound's versatility in organic synthesis (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Photophysical Properties and Applications

Ferreira et al. (2010) explored the photophysical properties of oxazole-4-carboxylate derivatives, finding them to be good candidates as fluorescent probes due to their high fluorescence quantum yields and moderate solvent sensitivity. This study points to the potential application of oxazole derivatives in bioimaging and molecular labeling, demonstrating the functional versatility of these compounds in scientific research (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).

Isoxazole and Oxazole Derivatives Synthesis

Serebryannikova et al. (2019) reported on the first synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization, showing the potential of these derivatives for further chemical transformations. This process not only expands the toolkit for synthesizing oxazole derivatives but also highlights the intricate chemical behavior that these compounds can exhibit, thus opening new avenues for research (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Anticancer Activity

The exploration of oxazole derivatives for their anticancer activity is a significant area of research. Pilyo et al. (2020) synthesized a series of new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates and evaluated their anticancer efficacy against various human cancer cell lines. This study highlights the therapeutic potential of oxazole derivatives and underscores the ongoing efforts to develop novel anticancer agents (Pilyo, Kozachenko, Zhirnov, Kachaeva, Kobzar, Vovk, & Brovarets, 2020).

properties

IUPAC Name

4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-5(2)4-7-10-6(3)8(13-7)9(11)12/h5H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWOGVRDVPVNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid

CAS RN

1267024-59-8
Record name 4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid
Reactant of Route 3
4-Methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid
Reactant of Route 4
4-Methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid
Reactant of Route 5
4-Methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.